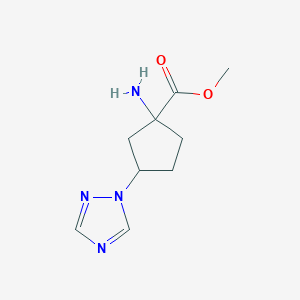
KadcoccineacidC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccineacidC is a compound derived from the roots of the plant Kadsura coccinea. This plant belongs to the Schisandraceae family and is primarily found in the tropical and subtropical regions of South and Southeast Asia . This compound has been studied for its various biological activities, including its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidC involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
化学反应分析
Types of Reactions
KadcoccineacidC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
KadcoccineacidC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
作用机制
KadcoccineacidC exerts its effects by inhibiting specific enzymes. For instance, it inhibits PTP1B by binding to its active site, thereby preventing the dephosphorylation of its substrates. This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in diabetes . Similarly, its inhibition of AChE can enhance acetylcholine levels in the brain, which may be beneficial in treating Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Schisantherin R and S: These are dibenzocyclooctadiene lignans isolated from Kadsura coccinea with similar biological activities.
Kadsuralignan I and J: Other lignans from the same plant with comparable enzyme inhibitory properties.
Uniqueness
KadcoccineacidC is unique due to its specific inhibitory effects on PTP1B and AChE, which are not commonly found in other similar compounds. This makes it a valuable compound for research in metabolic and neurological disorders .
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26-,29+,30-/m1/s1 |
InChI 键 |
SPXKYFQXGRBOHI-VNOWFXLQSA-N |
手性 SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


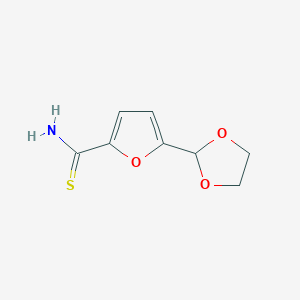
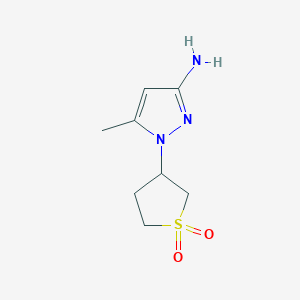
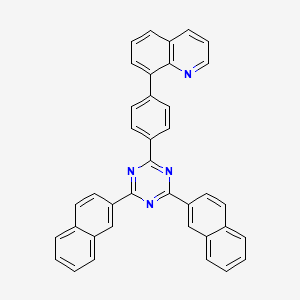

![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)

![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)

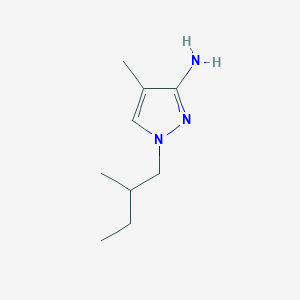
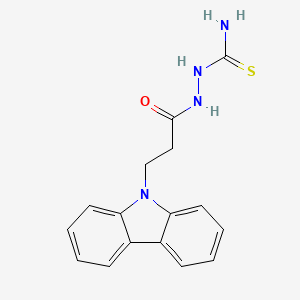

![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)

